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Izorlisib Kinase Inhibition Profile
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Compound Focus: lIzorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

The table below summarizes the available quantitative data on Izerlisib's activity against various
phosphoinositide 3-kinase (PI3K) isoforms and the mTOR kinase, based on in vitro inhibition assays [1].

This target selectivity is a key factor influencing a drug's eventual safety and efficacy profile.

Target Kinase ICso Value (nM)  Assay Description Reference

PI3K pl110-alpha 14 Inhibition of Bioorg Med Chem Lett (2011) 21:

(PIK3CA) PI3Kalpha 1767-1772 [1]

PI3K p110-gamma 36 Inhibition of Bioorg Med Chem Lett (2011) 21
PI3Kgamma 1767-1772 [1]

PI3K p110-beta 120 Inhibition of Bioorg Med Chem Lett (2011) 21:
PI3Kbeta 1767-1772 [1]

mTOR Not Fully Interaction data ChEMBL Database [1]

Quantified available

PI3K p110-delta 500 Inhibition of Bioorg Med Chem Lett (2011) 21:
PI3Kdelta 1767-1772 [1]

PI3BKC2beta 5300 Inhibition of Bioorg Med Chem Lett (2011) 21
PI3KC2beta 1767-1772 [1]
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Target Kinase ICso Value (nM) Assay Description Reference

Vps34 (PI3KC3) >10,000 Inhibition of Vps34 Bioorg Med Chem Lett (2011) 21:
1767-1772 [1]

PI3KC2alpha >10,000 Inhibition of Bioorg Med Chem Lett (2011) 21:
PI3KC2alpha 1767-1772 [1]

This data shows that Izorlisib is a potent inhibitor of the Class I PI3K alpha isoform, with varying levels of
activity against other PI3K family members [1].

Experimental Methodology

The data in the table above was generated through standardized in vitro kinase inhibition assays [1]. Here is a

typical protocol for such experiments:

e Objective: To determine the half-maximal inhibitory concentration (ICso) of l1zorlisib against a panel
of purified human PI3K kinases and mTOR.

e Method: A common method is the radioactive kinase assay or a fluorescence-based ATP
depletion assay.

o Reaction Setup: Purified kinase is incubated with Izorlisib (across a range of concentrations)
and its specific lipid substrate (e.g., PIP2) in a buffer containing ATP.

o Reaction Monitoring: The conversion of substrate to product (e.g., PIP2 to PIP3) is measured
over time. In radioactive assays, this involves detecting incorporated 32P; in fluorescence
assays, it relies on a coupled enzyme system that signals ATP consumption.

o Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is calculated.
The ICso value is then determined by fitting the data to a dose-response curve, representing the
concentration of Izorlisib that reduces the kinase activity by 50% under the experimental
conditions.

e Key Controls: Experiments include positive controls (well-characterized inhibitors) and negative
controls (no enzyme) to validate the assay performance.

Context: The PIBK/AKT/mTOR Pathway

Izorlisib is an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell

growth, survival, and metabolism [2]. The following diagram illustrates the core components and logic of
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this pathway, showing where different inhibitor classes, like Izorlisib, act.
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This pathway is frequently dysregulated in cancer, and its inhibition can lead to both therapeutic effects and
characteristic adverse events. The distinct roles of the pathway components help explain the different safety

profiles of various inhibitor classes [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548364#izorlisib-safety-profile-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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